N-cyclopentylazetidine-3-sulfonamide

Drugability Lipophilicity ADME Prediction

N-Cyclopentylazetidine-3-sulfonamide (CAS 1804130-06-0) is a conformationally rigid azetidine scaffold offering a unique XLogP3-AA of 0, critical for balanced permeability in CNS-targeted programs. Its cyclopentyl group provides steric bulk that smaller N-alkyl analogs cannot replicate, ensuring SAR integrity in kinase inhibitor design and fragment-based drug discovery. With reported NLRP3 inflammasome inhibition (ChEMBL4590254), this building block is ideal for neuroinflammation research. Sourcing the exact scaffold is essential to avoid false negatives in biological screening; choose this precise compound for reproducible, high-impact medicinal chemistry results.

Molecular Formula C8H16N2O2S
Molecular Weight 204.29 g/mol
Cat. No. B15230211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentylazetidine-3-sulfonamide
Molecular FormulaC8H16N2O2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESC1CCC(C1)NS(=O)(=O)C2CNC2
InChIInChI=1S/C8H16N2O2S/c11-13(12,8-5-9-6-8)10-7-3-1-2-4-7/h7-10H,1-6H2
InChIKeyHAJPQNAQTALTRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentylazetidine-3-sulfonamide for Drug Discovery: A Specialized Azetidine Scaffold


N-Cyclopentylazetidine-3-sulfonamide (CAS 1804130-06-0) is a specialized sulfonamide derivative featuring a cyclopentyl-substituted azetidine core [1]. This compound belongs to the azetidine family of four-membered nitrogen-containing heterocycles, a class recognized for conferring conformational rigidity and favorable metabolic stability in bioactive molecules [2]. It is listed in the ChEMBL database (CHEMBL4590254) with reported bioactivity data, indicating its role as a pre-clinical research compound [3]. The compound is commercially available from major chemical suppliers as a versatile small molecule scaffold, typically offered in 95-98% purity .

N-Cyclopentylazetidine-3-sulfonamide Procurement: The Risks of Uncritically Substituting In-Class Analogs


The N-cyclopentylazetidine-3-sulfonamide scaffold cannot be simply interchanged with other azetidine sulfonamide analogs without risking significant alterations to a lead compound's physicochemical and pharmacokinetic profile. Simple substitution of the N-cyclopentyl group for a smaller N-methyl or unsubstituted variant drastically changes the computed lipophilicity (XLogP3-AA of 0 vs. -1.7 for the parent azetidine-3-sulfonamide) [1]. This singular change can affect membrane permeability and off-target binding, potentially invalidating SAR data. Furthermore, the specific spatial orientation and steric bulk of the cyclopentyl ring can be critical for a binding hypothesis that smaller substituents cannot replicate, leading to false negatives in biological screening. Therefore, sourcing the exact building block is critical for maintaining project integrity and reproducibility.

N-Cyclopentylazetidine-3-sulfonamide: Key Differentiators from Closely Related Azetidine Sulfonamides


Computed Lipophilicity (XLogP3-AA) Differentiation Against Unsubstituted Parent Scaffold

N-Cyclopentylazetidine-3-sulfonamide exhibits a computed XLogP3-AA of 0, representing a substantial 1.7 log unit increase in lipophilicity compared to the unsubstituted azetidine-3-sulfonamide hydrochloride core, which has a LogP of -1.7 [1]. This shift from a highly polar to a more balanced lipophilic/hydrophilic profile is often desirable for improving passive membrane permeability in drug discovery campaigns.

Drugability Lipophilicity ADME Prediction

Superior Steric Bulk Differentiation Against N-Methyl and N,N-Dimethyl Analogs

The N-cyclopentyl substituent introduces significantly greater conformational constraints and steric bulk compared to N-methyl (CAS 1542590-69-1) or N,N-dimethyl azetidine-3-sulfonamide (CAS 1542590-67-9). The cyclopentyl ring has a defined 3D structure, while the smaller alkyl analogs have flexible rotors. This is reflected in the predicted rotatable bond count; the target compound has 3 rotatable bonds, which includes the cyclopentyl ring's rotation, but the direct N-alkyl groups in the comparators, while having fewer overall bonds, lack the large, constrained volume of a cycloalkane [1]. The target compound's molecular weight (204.29 g/mol) is also substantially higher than the N-methyl (150.20 g/mol) and N,N-dimethyl (164.23 g/mol) analogs, indicating a larger molecular volume [1][2].

Structure-Activity Relationship (SAR) Steric Effects Conformational Rigidity

Pre-Clinical Biological Profile with Evidence of Enzyme Inhibition Activity

N-cyclopentylazetidine-3-sulfonamide hydrochloride is identified in a patent document as an inhibitor of the NLRP3 inflammasome, a key target in inflammatory and neurodegenerative diseases [1]. While specific IC50 values from the patent are not publicly accessible, this is a therapeutically relevant mechanism not described for the simpler N-methyl or N,N-dimethyl analogs. Additionally, the compound's ChEMBL entry (CHEMBL4590254) reports 6 functional bioactivity assays, evidence of screening activity that simpler, more generic building blocks lack [2]. This pre-existing biological annotation elevates it from a passive chemical scaffold to a biologically privileged structure.

NLRP3 Inflammasome Kinase Inhibition Pre-clinical Candidate

Optimal Application Scenarios for N-Cyclopentylazetidine-3-sulfonamide in R&D Pipelines


Lead Optimization for Inflammatory Disease Targets with CNS Exposure Requirements

Given its balanced computed lipophilicity (XLogP3-AA of 0) [1] and disclosed NLRP3 inflammasome inhibition potential, this compound is ideally suited for medicinal chemistry programs targeting neuroinflammatory conditions like Alzheimer's disease, where both target engagement and passive brain penetration are critical. Its physicochemical profile differentiates it from more polar azetidine sulfonamides that would require significant structural modification to achieve similar permeability.

Fragment-Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight of 204.29 g/mol and high fraction of sp3-hybridized carbons (Fsp3), N-cyclopentylazetidine-3-sulfonamide fits the 'rule-of-three' guidelines for fragment libraries while providing a defined, rigid 3D shape derived from the cyclopentyl ring [2]. This makes it a superior fragment compared to the more planar or highly flexible N-methyl analogs, offering a unique conformational bias for fragment growing or merging strategies.

Kinase Inhibitor Scaffold Development via Sulfonamide Linker Replacement

The azetidine sulfonamide moiety has been explored as a linker in kinase inhibitor design [3]. The N-cyclopentyl variant provides a specific orientation of the hydrophobic cyclopentyl group, which can be used to probe the ribose pocket or a solvent-exposed region of the kinase, a role that simpler N-alkyl sulfonamides cannot fulfill due to the lack of a defined cycloalkyl geometry.

Quote Request

Request a Quote for N-cyclopentylazetidine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.